Bienvenue dans la boutique en ligne BenchChem!

Histone H2A

Chromatin Biology Epigenetics Antibody Validation

Histone H2A, a core component of the nucleosome, exists as a family of non-allelic variants including canonical H2A.1, H2A.2, and specialized variants such as H2A.X, H2A.Z, macroH2A, and H2A.B (formerly H2A.Bbd), each conferring distinct structural and functional properties to chromatin. While canonical H2A constitutes the bulk of chromatin, these variants are incorporated in a replication-independent manner and exhibit divergent amino acid sequences in critical regions including the C-terminal tail, L1 loop, and docking domain.

Molecular Formula
Molecular Weight
Cat. No. B1576428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHistone H2A
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Histone H2A Variant Selection Guide: Procurement-Relevant Structural and Functional Distinctions


Histone H2A, a core component of the nucleosome, exists as a family of non-allelic variants including canonical H2A.1, H2A.2, and specialized variants such as H2A.X, H2A.Z, macroH2A, and H2A.B (formerly H2A.Bbd), each conferring distinct structural and functional properties to chromatin [1]. While canonical H2A constitutes the bulk of chromatin, these variants are incorporated in a replication-independent manner and exhibit divergent amino acid sequences in critical regions including the C-terminal tail, L1 loop, and docking domain [2]. The mammalian genome encodes at least 19 distinct H2A variant species, making H2A the histone family with the greatest sequence diversity [3].

Why Generic Histone H2A Reagents Cannot Substitute for Variant-Specific Detection Tools


Generic substitution of H2A-targeting reagents is scientifically indefensible due to profound functional divergence among variants. H2A.X is dedicated to DNA damage signaling via phosphorylation at Ser139 (γ-H2A.X), whereas H2A.Z regulates transcriptional initiation and is essential for embryonic development in mammals [1]. MacroH2A, characterized by a unique C-terminal macro domain, mediates transcriptional repression and is enriched on the inactive X chromosome, while H2A.B exchanges rapidly from chromatin compared to canonical H2A and preferentially associates with actively transcribed genes [2][3]. Even closely related isoforms differ functionally: H2A.Z.1 and H2A.Z.2, which differ by only three amino acids, exhibit distinct transcriptional regulation patterns, with H2A.Z.2 protein levels increasing during retinoic acid-induced differentiation while H2A.Z.1 remains essential for viability [4]. These functional specializations render pan-H2A reagents inadequate for mechanistic studies and variant-specific detection essential for reproducible epigenetic research.

Quantitative Differentiation Evidence for Histone H2A: Comparator-Based Selection Data


Histone H2A Variant-Specific Antibody Cross-Reactivity Quantification: Why Peptide Array Validation Matters

Commercial antibodies targeting histone H2A post-translational modifications exhibit substantial variability in specificity profiles, with some antibodies failing to bind their intended target and others showing unexpected cross-reactivity with distinct modifications [1]. An analysis of 36 commercial antibodies from different suppliers using Celluspots peptide arrays containing 384 peptides from histone N-terminal tails (including H2A 1–19) revealed that most antibodies bound to their intended PTM, but some failed entirely, while others were inhibited by additional PTMs adjacent to the primary recognition site [2]. Active Motif's internal quality control for histone modification antibodies requires a greater than 25-fold selectivity for the desired modification over related modifications, with failing antibodies rejected from commercial release [3].

Chromatin Biology Epigenetics Antibody Validation

H2A.X vs. H2A.Z: Opposite Chromatin Dynamics at DNA Damage Sites

Direct comparison of H2A variant behavior at DNA damage sites reveals opposite directional dynamics: H2A.X undergoes de novo deposition at damage sites in a FACT-dependent, repair-coupled manner, while H2A.Z is actively evicted from these same sites, thereby reshaping the chromatin landscape for repair signaling [1]. This directional opposition cannot be captured by pan-H2A reagents and demonstrates that H2A.X and H2A.Z perform non-redundant, functionally antagonistic roles in the DNA damage response.

DNA Damage Response Chromatin Remodeling Genome Stability

MacroH2A vs. H2A.Bbd: Differential Sensitivity to Chromatin Remodeling by SWI/SNF

Head-to-head nucleosome remodeling assays reveal that the histone chaperone nucleolin induces SWI/SNF-mediated remodeling of macroH2A-containing nucleosomes, but cannot induce remodeling of H2A.Bbd nucleosomes, which remain resistant to remodeling under identical conditions [1]. Prior work established that SWI/SNF and ACF remodeling complexes are unable to mobilize H2A.Bbd nucleosomes [2], whereas macroH2A interferes with transcription factor binding and SWI/SNF nucleosome remodeling in a context-dependent manner [3].

Chromatin Remodeling Transcriptional Regulation Nucleosome Stability

H2A.Z Acidic Patch Mutants: Quantified Chromatin Mobility by FRAP Analysis

Mutational analysis of the H2A.Z C-terminal acidic patch demonstrates that three divergent residues (Gly92, Asp97, and Ser98) constitute a functional domain distinct from canonical H2A. Fluorescence recovery after photobleaching (FRAP) analysis in embryonic stem cells revealed that H2A.Z carrying mutations at these three residues (H2A.ZAP3) displays higher mobility in chromatin compared to wild-type H2A.Z, and is less tightly associated with chromatin [1]. The mutant displayed reduced enrichment at target promoters including bivalent promoters harboring both H3K4me3 and H3K27me3 marks [2].

Embryonic Stem Cells Chromatin Dynamics Gene Regulation

H2A.Z.1 vs. H2A.Z.2: Differential Expression and Knockout Phenotype Severity

The two H2A.Z isoforms, which differ by only three amino acids, exhibit distinct functional requirements. H2A.Z.1 is essential in mouse for viability and has been linked to transcriptional activation and repression, genome integrity, and cell-cycle control [1]. In contrast, H2A.Z.2 knockout embryonic stem cells are viable and display normal cell cycle distributions, yet exhibit misregulation of neural differentiation genes [2]. During retinoic acid-induced differentiation, H2A.Z.2 protein levels and monoubiquitination increase, whereas H2A.Z.1 expression remains stable [3].

Embryonic Stem Cells Transcriptional Regulation Gene Knockout

Histone H2A Variant Applications: Evidence-Based Use Cases for Research and Industrial Procurement


DNA Damage Signaling Studies Requiring γ-H2A.X-Specific Detection

For investigations of DNA double-strand break repair, ionizing radiation response, or genome instability, H2A.X-specific reagents are mandatory. The FACT-dependent de novo deposition of H2A.X at damage sites, coupled with concurrent H2A.Z eviction, creates a chromatin landscape that pan-H2A antibodies cannot resolve [1]. This application scenario requires H2A.X phospho-specific antibodies (Ser139) for quantitative assessment of DNA damage response activation.

Transcriptional Regulation Studies Requiring H2A.Z and MacroH2A Differentiation

Gene expression studies involving poised/bivalent promoters or heterochromatin-mediated repression require variant-specific detection of H2A.Z and macroH2A. H2A.Z is enriched at H3K4me3/H3K27me3 bivalent promoters in ESCs and its acidic patch domain regulates chromatin dynamics during lineage commitment [2]. MacroH2A mediates transcriptional repression and is enriched on the inactive X chromosome, with its macro domain providing unique recognition surfaces for chromatin-binding proteins [3].

Chromatin Remodeling Assays Requiring Defined Nucleosome Substrates

In vitro chromatin remodeling assays using SWI/SNF, ACF, or other ATP-dependent complexes require nucleosomes reconstituted with specific H2A variants. The differential remodeling sensitivity of macroH2A (remodeling-competent) versus H2A.Bbd (remodeling-resistant) demonstrates that nucleosome substrate composition determines experimental outcomes [4]. Recombinant H2A variants expressed and purified via standardized protocols enable controlled reconstitution of defined nucleosome substrates for reproducible mechanistic studies [5].

Cancer Biomarker Studies Leveraging Variant-Specific Prognostic Signatures

Pan-cancer analyses have established variant-specific prognostic associations that cannot be captured by pan-H2A detection. H2AFX (H2A.X) overexpression correlates with poor clinical outcomes in lung adenocarcinoma as an independent prognostic indicator [6]. H2AFZ (H2A.Z) upregulation in LUAD predicts poor overall survival and correlates with immune infiltration [7]. These variant-specific associations require validated, variant-discriminating antibodies for immunohistochemistry and biomarker validation studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Histone H2A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.